molecular formula C14H13FN4O3S B12390938 (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol

Cat. No.: B12390938
M. Wt: 336.34 g/mol
InChI Key: JJUMGDXEERDGDF-UCKMJSPMSA-N
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Description

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the introduction of the thiophene group and the fluorine atom. The final steps usually involve the formation of the oxolane ring and the hydroxymethyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the thiophene group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. They can be incorporated into nucleic acids and used to probe the mechanisms of replication and transcription.

Medicine

Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication or induce apoptosis in cancer cells.

Industry

In the pharmaceutical industry, such compounds are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol likely involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom and thiophene group may enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: A nucleoside analog with an amino group instead of a thiophene group.

    (2R,3R,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: A nucleoside analog with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom and the thiophene group in (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol may confer unique properties, such as increased stability, enhanced binding affinity, and specific biological activity.

Properties

Molecular Formula

C14H13FN4O3S

Molecular Weight

336.34 g/mol

IUPAC Name

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C14H13FN4O3S/c15-9-8(3-20)22-14(12(9)21)19-6-18-11-10(7-1-2-23-4-7)16-5-17-13(11)19/h1-2,4-6,8-9,12,14,20-21H,3H2/t8-,9?,12+,14-/m1/s1

InChI Key

JJUMGDXEERDGDF-UCKMJSPMSA-N

Isomeric SMILES

C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O

Canonical SMILES

C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

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